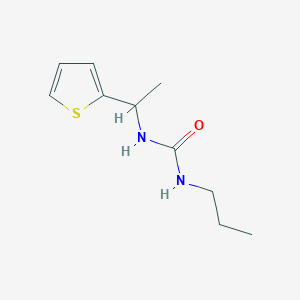
1-Propyl-3-(1-thiophen-2-ylethyl)urea
Descripción general
Descripción
1-Propyl-3-(1-thiophen-2-ylethyl)urea is an organic compound that belongs to the class of urea derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-thiophen-2-ylethylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: For large-scale production, the synthesis can be adapted to a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-3-(1-thiophen-2-ylethyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophilic reagents.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Propyl-3-(1-thiophen-2-ylethyl)amine.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-3-(1-thiophen-2-ylethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of 1-Propyl-3-(1-thiophen-2-ylethyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-Propyl-3-(p-tolyl)urea: Similar structure but with a tolyl group instead of a thiophene ring.
1-Propyl-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.
Thiourea derivatives: Compounds with a sulfur atom replacing the oxygen in the urea moiety.
Uniqueness: 1-Propyl-3-(1-thiophen-2-ylethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The combination of the thiophene ring and the urea moiety makes it a versatile compound with applications in various fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1-propyl-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-6-11-10(13)12-8(2)9-5-4-7-14-9/h4-5,7-8H,3,6H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZXJOCLGLMHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973927.png)
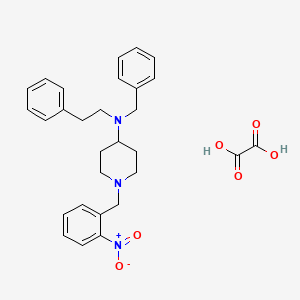
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)
![4-[1-(4-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973952.png)
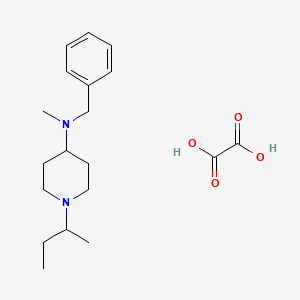
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonylanilino)propanamide](/img/structure/B3973993.png)
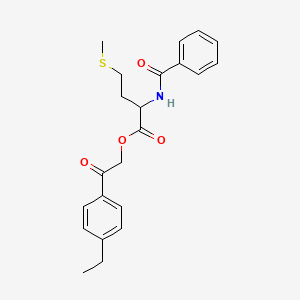
![2,3,4,5-tetrachloro-6-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3974005.png)
![4-METHOXY-6-METHYL-2-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}PYRIMIDINE](/img/structure/B3974015.png)
![[1,1'-BIPHENYL]-4-YLBENZENESULFONATE](/img/structure/B3974020.png)
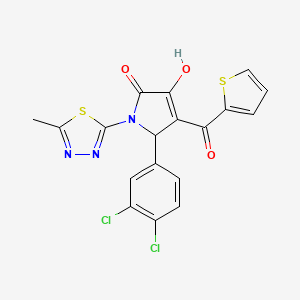
![[2-(2,4-dichlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B3974037.png)
![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)
